N-Methyldecan-4-amine
Description
Significance of Aliphatic Amines in Organic Synthesis and Industrial Applications
Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. firsthope.co.in Their importance in organic synthesis is paramount, serving as versatile building blocks and intermediates for creating a vast array of more complex molecules. studymind.co.uksolubilityofthings.com The reactivity of the amino group, stemming from the lone pair of electrons on the nitrogen atom, allows them to function as nucleophiles and bases, participating in a wide range of chemical reactions. fiveable.melibretexts.org This reactivity is crucial for forming new carbon-nitrogen bonds, a cornerstone of many synthetic pathways. studymind.co.uk In synthetic organic chemistry, the ability to introduce amino functionalities is essential for constructing molecules with specific properties and biological activities. acs.org
The industrial applications of aliphatic amines are extensive and diverse. firsthope.co.iniloencyclopaedia.org They are integral to the production of:
Agrochemicals: Used in the synthesis of herbicides, pesticides, and fungicides. firsthope.co.in
Pharmaceuticals: Serve as key intermediates in the manufacturing of various drugs. firsthope.co.in
Polymers and Plastics: Employed as catalysts, curing agents for resins, and as additives to improve material properties. firsthope.co.intandfonline.com
Corrosion Inhibitors: Protect metal surfaces, particularly in the petroleum industry. tandfonline.com
Surfactants and Emulsifiers: Found in cleaning products, personal care items, and are used in mineral flotation processes. tandfonline.comcanada.ca
Gas Treatment: Utilized to remove impurities like carbon dioxide and hydrogen sulfide (B99878) from natural gas. firsthope.co.iniloencyclopaedia.orgquora.com
Textiles: Act as intermediates in the production of dyes and fabric softeners. firsthope.co.in
Higher aliphatic amines, often referred to as fatty amines, are particularly valued for their surface-active properties. tandfonline.com
Rationale for Dedicated Investigation of N-Methyldecan-4-amine
While the broader class of aliphatic amines is well-studied, the specific compound this compound warrants dedicated investigation for several reasons. Its molecular structure, featuring a secondary amine with a methyl group and a ten-carbon decyl chain, suggests potential for unique chemical and physical properties. The position of the amino group at the 4-position of the decane (B31447) chain, combined with the N-methylation, can influence its steric hindrance, basicity, and lipophilicity compared to other isomers or related long-chain amines.
Understanding these specific properties is crucial for exploring its potential applications. For instance, its structure may confer specific advantages as a surfactant, a corrosion inhibitor, or as a precursor in fine chemical synthesis. A detailed study of this compound contributes to a more granular understanding of structure-property relationships within the broader family of long-chain secondary amines. Such knowledge is essential for the rational design of new molecules with tailored functionalities for specific industrial or scientific purposes.
Historical Overview of Research on Long-Chain Secondary Amines
The study of amines dates back to the early 19th century, evolving from initial investigations into ammonia. solubilityofthings.com Research into long-chain aliphatic amines gained momentum as their industrial importance became apparent. Early work focused on their synthesis and basic characterization. A significant driver for this research was the petroleum industry, which identified long-chain secondary amines as promising additives for lubricating oils. marquette.edu
The development of new synthetic methodologies has been a continuous theme in the history of amine research. Traditional methods often faced challenges with selectivity and reaction conditions. acs.org Over the years, significant advancements have been made in catalytic processes and the development of more efficient synthetic routes, including reductive amination and various transition-metal catalyzed reactions. acs.orgfrontiersin.org
Screening programs, particularly for applications like uranium extraction from acidic sulfate (B86663) solutions, have also played a role in expanding the knowledge base of long-chain secondary and tertiary amines. osti.gov These systematic studies helped to identify compounds with desirable properties for specific industrial processes. osti.gov The evolution of analytical techniques, such as infrared spectroscopy, has been instrumental in characterizing the structure and bonding in these compounds and their salts. cdnsciencepub.com
Current State of Knowledge and Research Gaps Pertaining to this compound
The current body of knowledge on this compound is somewhat limited and fragmented, with information primarily available through chemical databases and suppliers. The compound is identified by its CAS number 663602-88-8. chemspider.com
| Property | Value | Source |
| Molecular Formula | C11H25N | chemspider.com |
| Average Mass | 171.328 Da | chemspider.com |
| Monoisotopic Mass | 171.198700 Da | chemspider.com |
This table is interactive. Click on the headers to sort.
While some basic computed properties are available, there is a notable lack of comprehensive experimental data in the public domain regarding its physical and chemical characteristics, such as boiling point, melting point, and detailed spectroscopic data.
A significant research gap exists in its synthesis, reactivity, and potential applications. While general methods for synthesizing secondary amines are well-established, specific, optimized synthetic routes for this compound are not widely published. Furthermore, there is a lack of published research exploring its performance in potential application areas like those mentioned for other long-chain amines (e.g., as a surfactant, corrosion inhibitor, or chemical intermediate).
Interestingly, a related compound, N-benzyl-N-methyldecan-1-amine, isolated from garlic, has been the subject of recent research for its biological activities. frontiersin.orgresearchgate.netnih.govnih.govspandidos-publications.com This highlights the potential for long-chain amines to possess interesting bioactivities, an area that remains unexplored for this compound. Further research is needed to fully characterize this compound and unlock its potential.
Structure
3D Structure
Properties
CAS No. |
663602-88-8 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-methyldecan-4-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-10-11(12-3)9-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
NRLFYKUECGLQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)NC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Methyldecan 4 Amine
Retrosynthetic Analysis of N-Methyldecan-4-amine
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the C-N bonds.
A logical retrosynthetic approach would be to disconnect the N-methyl group, suggesting a primary amine precursor, decan-4-amine. This primary amine could then be synthesized from decan-4-one through reductive amination. Alternatively, a disconnection of the N-decyl bond points towards methylamine (B109427) and a suitable ten-carbon electrophile, such as a decyl halide or a decanal (B1670006) for reductive amination.
Another key retrosynthetic strategy involves disconnecting the carbon chain at the C4 position. This could lead to precursors like a four-carbon aldehyde and a six-carbon Grignard reagent, which would be used to construct the decan-4-one intermediate.
These retrosynthetic pathways highlight the key reactions that form the basis of the synthetic strategies discussed in the following sections.
Classical Approaches to Secondary Amine Synthesis Relevant to this compound
Traditional methods for synthesizing secondary amines like this compound often involve well-established reactions such as reductive amination and the alkylation of primary amines.
Reductive Amination Protocols for this compound
Reductive amination is a highly effective method for forming amines from carbonyl compounds. masterorganicchemistry.comyoutube.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com
To synthesize this compound, one could react decan-4-one with methylamine to form the corresponding imine, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Alternatively, one could start with decanal and methylamine. frontiersin.org The synthesis of a related compound, N-benzyl-N-methyldecan-1-amine, has been achieved using reductive amination with decanal and N-benzylmethylamine. frontiersin.orgnih.gov This suggests a similar approach with decan-4-one and methylamine would be a viable route to this compound.
| Reactants | Reducing Agent | Product |
| Decan-4-one, Methylamine | NaBH₃CN | This compound |
| Decanal, Methylamine | NaBH(OAc)₃ | This compound |
Alkylation of Primary Amines for this compound Formation
The direct alkylation of a primary amine with an alkyl halide is a fundamental method for synthesizing secondary amines. wikipedia.org In the context of this compound synthesis, this would involve the reaction of decan-4-amine with a methylating agent like methyl iodide.
However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethyldecan-4-amine) and even a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org The reactivity of the primary and secondary amines are often comparable, resulting in a mixture of products that can be difficult to separate. libretexts.org To favor mono-alkylation, a large excess of the primary amine can be used.
| Primary Amine | Alkylating Agent | Potential Products |
| Decan-4-amine | Methyl Iodide | This compound, N,N-Dimethyldecan-4-amine, Tri- and Tetra-alkylated products |
From Nitro and Nitrile Compounds to this compound Precursors
Precursors for this compound, such as decan-4-amine, can be synthesized from nitro or nitrile compounds. The reduction of a nitro group to an amine is a common transformation. youtube.com For instance, 4-nitrodecane could be reduced to decan-4-amine using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or metal-acid combinations (e.g., Fe/HCl, Sn/HCl). libretexts.orgnih.gov
Similarly, nitriles can be reduced to primary amines. libretexts.org The synthesis could start with a suitable alkyl halide, which undergoes nucleophilic substitution with a cyanide salt to form a nitrile. This nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This two-step sequence would add a carbon atom, so a nine-carbon starting material would be required to ultimately form the ten-carbon decan-4-amine precursor.
| Precursor | Reagents | Intermediate | Final Product (after methylation) |
| 4-Nitrodecane | H₂/Pd or Fe/HCl | Decan-4-amine | This compound |
| 3-Bromononane | 1. NaCN 2. LiAlH₄ | Decan-4-amine | This compound |
Modern Catalytic Methods for this compound Synthesis
Modern synthetic chemistry has seen the development of more efficient and selective catalytic methods for amine synthesis.
Palladium-Catalyzed N-Methylation Strategies
Palladium-catalyzed reactions have become powerful tools in organic synthesis. For the N-methylation of amines, palladium catalysts can be employed in "borrowing hydrogen" or hydrogen autotransfer reactions. sci-hub.senih.gov In this approach, an alcohol, such as methanol (B129727), can serve as the methylating agent. The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used in the reduction step.
A reported method for the N-methylation of various amines utilizes commercially available palladium on carbon (Pd/C) with methanol as both the C1 source and the hydrogen source. sci-hub.senih.gov This method offers high atom economy and is environmentally friendly. sci-hub.senih.gov Applying this to decan-4-amine would provide a direct and efficient route to this compound.
| Amine | Methylating Agent | Catalyst | Base | Product |
| Decan-4-amine | Methanol | 10% Pd/C | t-BuOK | This compound |
Process Optimization and Scale-Up Considerations for this compound
Reactor Design and Continuous Flow Synthesis Approaches
The industrial production of this compound, while not extensively detailed in publicly available literature, can be effectively achieved through continuous flow synthesis, a methodology offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. The most viable synthetic route for this compound in a continuous flow setup is the reductive amination of decan-4-one with methylamine. This process involves the reaction of a ketone with an amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine. The design of the reactor system is critical for optimizing reaction kinetics, managing heat and mass transfer, and ensuring high yield and selectivity.
Continuous flow reactors are particularly well-suited for hydrogenation reactions, which are often exothermic and involve multiphase systems (gas-liquid-solid). researchgate.net For the synthesis of this compound, a packed-bed reactor or a slurry reactor design would be the most appropriate choices.
A packed-bed reactor , where a solid catalyst is packed into a column and the liquid and gas phases flow through it, offers simplicity in catalyst separation and handling. publications.csiro.au This design is advantageous for long-term, stable operation. The choice of catalyst is crucial, with supported noble metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3) being common for reductive aminations due to their high activity and selectivity. tandfonline.com Nickel-based catalysts can also be employed as a more cost-effective alternative. researchgate.net
Alternatively, a slurry reactor , where the catalyst is suspended in the liquid phase, can provide excellent heat and mass transfer rates. However, this comes with the challenge of catalyst separation from the product stream, which can be addressed through downstream filtration or centrifugation units integrated into the continuous flow process.
The continuous flow setup would typically consist of several interconnected modules. Initially, streams of decan-4-one and methylamine are precisely metered and mixed before being introduced into the reactor. Hydrogen gas is simultaneously fed into the reactor at a controlled pressure. The reaction mixture then flows through the heated catalyst bed where the reductive amination takes place. Downstream, the product stream is cooled, and the excess hydrogen and methylamine are separated for recycling. A final purification step, such as continuous distillation, would yield high-purity this compound.
The table below outlines hypothetical, yet scientifically grounded, parameters for the continuous flow synthesis of this compound based on analogous reductive amination reactions of aliphatic ketones.
Table 1: Proposed Continuous Flow Parameters for this compound Synthesis
| Parameter | Packed-Bed Reactor | Slurry Reactor |
| Catalyst | 5% Pd/C or 5% Pt/Al2O3 | 5% Ni on a solid support |
| Temperature | 80-150 °C | 100-180 °C |
| Pressure (Hydrogen) | 10-50 bar | 20-60 bar |
| Substrate Feed Rate | 0.5-2.0 mL/min | 1.0-5.0 mL/min |
| Methylamine Feed | In stoichiometric excess | In stoichiometric excess |
| Residence Time | 10-30 minutes | 15-45 minutes |
| Solvent | Methanol or Ethanol | Isopropanol |
| Expected Conversion | >95% | >90% |
| Selectivity | High | High |
Continuous monitoring of reaction parameters such as temperature, pressure, and flow rates is essential for maintaining optimal performance and ensuring the safety of the operation. Process analytical technology (PAT), such as in-line infrared (IR) or Raman spectroscopy, can be integrated into the flow system to provide real-time data on reaction conversion and product formation, allowing for immediate adjustments to maintain steady-state conditions.
The development of novel reactor technologies, such as 3D-printed catalytic static mixers, offers further opportunities to intensify the synthesis of this compound. publications.csiro.au These advanced reactors can provide superior control over mass and heat transfer, leading to even higher efficiencies and yields.
Advanced Spectroscopic and Structural Elucidation of N Methyldecan 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the complete structural assignment of N-Methyldecan-4-amine. Through a combination of one-dimensional and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be determined, confirming the molecule's constitution and stereochemistry.
¹H NMR and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the N-methyl group and the decane (B31447) chain. The N-methyl protons would appear as a singlet, while the protons on the decane chain would exhibit complex splitting patterns (multiplets) due to coupling with adjacent protons. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The chemical shifts are influenced by the proximity to the electron-withdrawing nitrogen atom. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, eleven distinct signals are expected: one for the N-methyl carbon and ten for the carbons of the decane chain. The carbon atom bonded directly to the nitrogen (C4) would be shifted downfield compared to the other aliphatic carbons. The accuracy of predicted ¹³C NMR chemical shifts can be very high, often with deviations of less than 1–2 ppm, making it a reliable tool for structural confirmation. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.4 | s (singlet) | ~35-40 |
| N-H | Broad, variable (~1-2) | br s (broad singlet) | - |
| C1-H₃ | ~0.9 | t (triplet) | ~14 |
| C2-H₂ | ~1.3 | m (multiplet) | ~23 |
| C3-H₂ | ~1.4 | m (multiplet) | ~30-35 |
| C4-H | ~2.6-2.8 | m (multiplet) | ~55-60 |
| C5-H₂ | ~1.4 | m (multiplet) | ~30-35 |
| C6-H₂ | ~1.3 | m (multiplet) | ~25-30 |
| C7-H₂ | ~1.3 | m (multiplet) | ~25-30 |
| C8-H₂ | ~1.3 | m (multiplet) | ~32 |
| C9-H₂ | ~1.3 | m (multiplet) | ~23 |
| C10-H₃ | ~0.9 | t (triplet) | ~14 |
Note: Predicted values are based on general principles and data for similar aliphatic amines. Actual experimental values may vary based on solvent and other conditions.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structure
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecule's connectivity. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons along the decane chain. For instance, the proton at C4 would show correlations to the protons at C3 and C5, establishing the position of the amine group along the alkyl backbone. emerypharma.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. creative-biostructure.com This allows for the definitive assignment of each carbon in the ¹³C spectrum based on the already assigned proton spectrum.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: As a secondary amine, this compound is expected to show a single, weak-to-medium intensity N-H stretching band in the region of 3300-3350 cm⁻¹. orgchemboulder.comspectroscopyonline.com Other characteristic absorptions include aliphatic C-H stretching just below 3000 cm⁻¹, a C-N stretching vibration between 1250-1020 cm⁻¹, and a strong, broad N-H wagging band in the 910-665 cm⁻¹ region. orgchemboulder.comwikieducator.org
Raman Spectroscopy: The Raman spectrum is complementary to the IR spectrum. It is particularly sensitive to the non-polar bonds of the carbon backbone, showing strong signals for C-C and C-H vibrations. The N-H stretching vibration is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Intensity |
| N-H Stretch | 3300 - 3350 | IR | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Strong |
| C-N Stretch | 1020 - 1250 | IR | Medium to Weak |
| N-H Wag | 665 - 910 | IR | Strong, Broad |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. neu.edu.tr
For this compound (molecular formula C₁₁H₂₅N), the calculated monoisotopic mass is 171.1987 Da. nih.gov HRMS can measure this mass with high accuracy, confirming the molecular formula.
The mass spectrum of this compound is also predicted to follow the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have a molecular ion peak (M⁺) with an odd mass-to-charge (m/z) ratio. jove.comjove.com
The primary fragmentation pathway for aliphatic amines is α-cleavage , where the C-C bond adjacent to the nitrogen atom is broken. libretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two main α-cleavage pathways are possible:
Loss of a hexyl radical (•C₆H₁₃), resulting in a fragment ion at m/z 86.
Loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 128.
The most stable and thus most abundant fragment (the base peak) is typically formed by the loss of the largest possible alkyl radical. miamioh.edu Therefore, the cleavage resulting in the m/z 86 fragment is expected to be the dominant pathway.
Table 3: Predicted HRMS Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
| [C₁₁H₂₅N]⁺• | 171.1987 | Molecular Ion (M⁺•) |
| [C₅H₁₂N]⁺ | 86 | α-cleavage: Loss of hexyl radical (base peak) |
| [C₈H₁₈N]⁺ | 128 | α-cleavage: Loss of propyl radical |
X-ray Crystallography of this compound Derivatives or Salts
While this compound is likely a liquid or low-melting solid at room temperature, its three-dimensional structure can be definitively determined in the solid state using single-crystal X-ray diffraction. To facilitate this, the amine is typically converted into a crystalline salt, for example, by reacting it with an acid like hydrochloric acid or hydrobromic acid to form the corresponding ammonium (B1175870) halide salt. iisc.ac.in
Analysis of a suitable single crystal of an this compound salt would provide precise data on bond lengths, bond angles, and the exact conformation of the molecule within the crystal lattice. acs.orgresearchgate.net Furthermore, it would reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding between the ammonium cation (R₂NH₂⁺) and the halide anion. rsc.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
This compound is a chiral molecule, as the carbon atom at position 4 (C4) is a stereocenter, bonded to four different groups (a propyl group, a hexyl group, a hydrogen atom, and the N-methylamino group). Therefore, it exists as a pair of enantiomers: (R)-N-Methyldecan-4-amine and (S)-N-Methyldecan-4-amine.
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study and differentiate between enantiomers. nih.gov Since the native molecule lacks a strong chromophore, direct CD analysis may not be effective. A common strategy involves chemical derivatization of the amine with a chromophoric agent. utexas.edu The resulting derivative often exhibits a distinct CD signal, known as a Cotton effect. The sign and intensity of this signal can be correlated to the absolute configuration (R or S) of the original amine and can be used to determine its enantiomeric excess (ee). acs.orgnsf.govnih.gov
Theoretical and Computational Investigations of N Methyldecan 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's electronic properties, which in turn govern its stability and reactivity. These methods solve the electronic Schrödinger equation to provide detailed insights into molecular behavior. wikipedia.org
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for studying molecules like N-Methyldecan-4-amine. DFT studies, often using functionals like B3LYP, can be employed to perform geometry optimizations of various possible conformers of the molecule. semanticscholar.orgacs.org By calculating the electronic energy of each optimized conformer, their relative stabilities can be determined.
The long decyl chain and the methyl group on the nitrogen atom allow for a multitude of rotational isomers (rotamers). A systematic conformational search would identify low-energy structures. The relative energies dictate the population of each conformer at a given temperature. Such calculations provide insights into the molecule's preferred three-dimensional shape, which is critical for understanding its interactions with other molecules. For secondary amines, DFT calculations have been successfully used to investigate molecular geometry, electronic properties, and potential reaction sites. mdpi.com
Illustrative Data: The following table represents a hypothetical outcome for a DFT study on the conformational energetics of this compound, calculated at the B3LYP/6-31G* level of theory. The energies are relative to the most stable conformer found.
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Conf-1 | Fully extended (anti) decyl chain | 0.00 | 55.7 |
| Conf-2 | Gauche interaction at C4-C5 bond | 0.85 | 12.1 |
| Conf-3 | Gauche interaction at C5-C6 bond | 0.88 | 11.5 |
| Conf-4 | Gauche interaction at C3-C4 bond | 1.10 | 7.8 |
| Conf-5 | Multiple gauche interactions | 2.50 | 1.5 |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide benchmark-quality data. nih.gov
For this compound, ab initio calculations would be used to accurately determine a range of molecular properties. After performing a geometry optimization, these methods can compute:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. Their energies and spatial distributions indicate regions of electron-donating and electron-accepting ability, respectively, which is key to understanding reactivity. semanticscholar.orgnih.gov
Ionization Potential and Electron Affinity: The energy required to remove an electron and the energy released when an electron is added, respectively. nih.gov
Thermodynamic Properties: Quantities such as enthalpy, entropy, and Gibbs free energy can be calculated after a vibrational frequency analysis. nih.gov
These calculations are computationally more demanding than DFT but are crucial for validating results from less expensive methods and for obtaining highly accurate data on fundamental molecular characteristics. nih.govacs.org
Molecular Dynamics Simulations of this compound in Solution and Interfacial Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. ulisboa.pt For this compound, MD simulations would be invaluable for understanding its behavior in condensed phases, such as in a solvent like water or at an oil-water interface.
Using a force field (a set of parameters describing the potential energy of the system), such as OPLS-AA or GAFF, MD simulations can track the trajectory of the amine and surrounding solvent molecules. researchgate.netnih.gov These simulations can reveal:
Solvation Structure: How solvent molecules (e.g., water) arrange around the amine's hydrophobic decyl chain and the more polar secondary amine group.
Diffusion Coefficient: The rate at which the molecule moves through the solvent. researchgate.net
Interfacial Behavior: How the molecule orients itself at an interface, for example, between water and a nonpolar liquid, which is relevant for applications like corrosion inhibition or extraction. ulisboa.pt
Conformational Dynamics: How the molecule flexes and changes its shape in solution, complementing the static picture from quantum chemical calculations.
Predictive Modeling of Chemical Transformations and Reaction Mechanisms for this compound
Computational methods can be used to predict how this compound might transform chemically. By modeling potential reaction pathways, researchers can calculate activation energies and reaction energies to determine the most likely mechanisms.
For an aliphatic amine, potential reactions include oxidation, protonation, or N-dealkylation. DFT is a common tool for this purpose. For example, studies on other aliphatic amines have used DFT to investigate degradation mechanisms during ozonation by mapping the potential energy surface of the reaction. researchgate.net For this compound, one could model its reaction with an oxidant by:
Identifying potential reactant, transition state, and product structures.
Calculating the energies of these structures to determine the energy barriers (activation energies).
Using Transition State Theory to estimate reaction rate constants. researchgate.net
Furthermore, recent advances in machine learning allow for the development of models that can predict reaction outcomes or reactivity based on molecular descriptors derived from computational calculations. researchgate.netacs.org Such models can be trained on large datasets of known reactions for amines to predict the likely transformations of this compound under various conditions. nih.govacs.org
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their corresponding energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, with its long alkyl chain, this analysis is critical.
A detailed conformational analysis involves systematically rotating the single bonds in the molecule and calculating the energy at each step. This generates a potential energy surface (PES) that maps the energy as a function of one or more dihedral angles. Key features of the PES include:
Energy Minima: These correspond to stable, staggered conformers (e.g., anti or gauche).
Energy Maxima: These correspond to unstable, eclipsed conformers that represent the transition states for rotation between stable conformers.
By analyzing the PES, one can identify all significant low-energy conformers, the energy barriers to interconversion between them, and the most probable shapes the molecule will adopt. acs.org This information is foundational for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. lumenlearning.com
Structure-Activity Relationship (SAR) Studies via Computational Methods for this compound and Analogs (Non-Clinical)
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or chemical activity. drugdesign.orgstudysmarter.co.uk Computational methods allow for the development of SAR models without the need for clinical testing, often referred to as Quantitative Structure-Activity Relationship (QSAR) when the relationship is expressed mathematically.
For this compound and its analogs (e.g., molecules with different alkyl chain lengths or substitutions on the nitrogen), a computational SAR study would involve:
Defining an Activity: This could be a physical property like phospholipid membrane partitioning or a chemical property like corrosion inhibition efficiency. worldscientific.comuu.nl
Calculating Molecular Descriptors: For a series of analogous amines, various quantum chemical or other computational descriptors would be calculated. These can include electronic properties (HOMO/LUMO energies, partial charges), steric properties (molecular volume, surface area), and physicochemical properties (logP, polarizability). worldscientific.comnih.gov
Building a Model: Statistical methods or machine learning are used to build a mathematical model that correlates the calculated descriptors with the observed activity.
Such a model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of molecules with enhanced properties.
Illustrative Data: The following table shows a hypothetical QSAR dataset for a series of N-Methyl-n-alkylan-4-amines, correlating calculated molecular descriptors with a hypothetical membrane interaction parameter.
| Analog (n-alkyl) | Calculated LogP | Calculated Polarizability (ų) | Predicted Membrane Interaction (Arbitrary Units) |
|---|---|---|---|
| Octan | 3.15 | 18.5 | 45.2 |
| Nonan | 3.68 | 20.3 | 58.9 |
| Decan (Target) | 4.21 | 22.1 | 72.5 |
| Undecan | 4.74 | 23.9 | 85.1 |
| Dodecan | 5.27 | 25.7 | 96.8 |
This table is for illustrative purposes only, presenting a hypothetical correlation for non-clinical SAR analysis. It does not represent experimentally verified data.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the theoretical and computational investigations of this compound, specifically concerning ligand-target interaction prediction (excluding clinical targets) and quantitative structure-activity relationship (QSAR) modeling with a non-clinical focus.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this subject as requested. The generation of content without supporting research would be speculative and would not adhere to the required standards of accuracy and reliance on diverse, credible sources.
Further research on this compound would be required to produce the detailed analysis and data tables requested in the outline.
Chemical Reactivity and Derivatization of N Methyldecan 4 Amine
Reactions at the Amine Nitrogen Center of N-Methyldecan-4-amine
The nucleophilicity of the secondary amine allows for the formation of new bonds at the nitrogen atom, enabling straightforward derivatization.
N-Alkylation: As a secondary amine, this compound can undergo N-alkylation via a nucleophilic substitution (SN2) reaction with alkyl halides. This reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The choice of alkylating agent allows for the synthesis of a wide array of tertiary amines with varied steric and electronic properties. Common alkylating agents include alkyl iodides, bromides, and sulfates. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.
N-Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is a robust and common method for creating a stable C-N bond. The resulting N-methyl-N-decan-4-yl amide derivatives are neutral compounds with significantly different chemical properties compared to the parent amine. A base, such as pyridine (B92270) or triethylamine, is often used to scavenge the HCl or carboxylic acid byproduct.
| Reaction Type | Reagent (R-X) | Product Structure | Product Name |
| N-Ethylation | Ethyl Iodide (CH₃CH₂-I) | N-Ethyl-N-methyldecan-4-amine | |
| N-Benzylation | Benzyl Bromide (C₆H₅CH₂-Br) | N-Benzyl-N-methyldecan-4-amine | |
| N-Acetylation | Acetyl Chloride (CH₃CO-Cl) | N-methyl-N-(1-propylheptyl)acetamide | |
| N-Benzoylation | Benzoyl Chloride (C₆H₅CO-Cl) | N-methyl-N-(1-propylheptyl)benzamide |
Amine Oxides: The direct oxidation of the secondary amine this compound to an N-oxide is not feasible. Tertiary amines are the requisite precursors for the synthesis of amine oxides. Therefore, this compound must first be alkylated (as described in section 5.1.1) to a tertiary amine, such as N-ethyl-N-methyldecan-4-amine. This resulting tertiary amine can then be oxidized using reagents like hydrogen peroxide (H₂O₂) or a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding N-oxide derivative. Amine oxides are polar compounds with unique reactivity and are often used as intermediates in chemical synthesis.
Quaternary Ammonium (B1175870) Salts: Quaternary ammonium salts are formed through the exhaustive alkylation of amines. The reaction of this compound with an excess of an alkylating agent, such as methyl iodide, would lead to the formation of a tetra-alkylated ammonium salt. This classic transformation, known as the Menschutkin reaction, involves the initial formation of a tertiary amine, which then undergoes a second alkylation to produce the positively charged quaternary ammonium cation. These salts are ionic compounds with a variety of applications, including as phase-transfer catalysts.
Functionalization of the Alkyl Chain of this compound
Modifying the saturated decyl chain is more challenging than reacting at the nitrogen center due to the inertness of C(sp³)–H bonds. However, modern synthetic methods offer potential strategies for selective functionalization.
Selective Oxidation: The selective oxidation of a specific C-H bond in the decyl chain of this compound is a significant synthetic challenge. The presence of the amine group can influence the reaction's regioselectivity. Protonation of the amine creates a strong electron-withdrawing ammonium group, which deactivates proximal C-H bonds, potentially directing oxidation to positions further down the alkyl chain. nih.gov Platinum-based catalysts have been shown to selectively oxidize the terminal methyl group of protonated aliphatic amines. nih.gov Alternatively, bio-inspired manganese or iron catalysts could potentially achieve hydroxylation at remote methylenic sites by exploiting subtle electronic and steric differences along the chain. researchgate.netacs.org These methods could theoretically be applied to introduce a hydroxyl group at a specific position on the decyl chain, creating an amino alcohol derivative.
Reduction: The alkyl chain of this compound is fully saturated and, therefore, cannot be reduced. This reaction would only be relevant if the chain contained reducible functional groups like double bonds, triple bonds, or carbonyls.
Halogenation: Free-radical halogenation is a potential method for introducing a halogen (Cl, Br) onto the decyl chain. wikipedia.org This reaction typically requires UV light or a radical initiator and is notoriously unselective, likely producing a mixture of all possible mono-halogenated isomers. wikipedia.orgmissouri.edu Bromination tends to be more selective than chlorination, favoring substitution at the more substituted carbon atoms (tertiary > secondary > primary). organicchemistrytutor.com For the decyl chain of this compound, this would result in a complex mixture of brominated products, with substitution at the C4 methine being disfavored due to the proximity of the amine, and a preference for the other secondary positions.
| Reagent | Expected Outcome | Selectivity |
| Cl₂ / UV light | Mixture of monochlorinated isomers | Low; slight preference for secondary C-H bonds |
| Br₂ / UV light | Mixture of monobrominated isomers | Moderate; significant preference for secondary over primary C-H bonds |
| N-Bromosuccinimide (NBS) / UV light | Allylic/Benzylic bromination | Not applicable (no allylic/benzylic positions) |
Cross-Coupling Reactions: Once halogenated, the resulting alkyl halide derivatives of this compound could serve as substrates in various transition-metal-catalyzed cross-coupling reactions. For example, a bromo-derivatized chain could be coupled with organoboron reagents (Suzuki coupling) or organozinc reagents (Negishi coupling) to form new carbon-carbon bonds. nih.gov This two-step strategy of halogenation followed by cross-coupling would allow for the attachment of a wide range of alkyl, vinyl, or aryl groups to the decyl backbone, significantly increasing molecular complexity. acs.orgresearchgate.net
Synthesis of Structurally Diverse this compound Analogues and Heteroatom-Containing Derivatives
The reactions described above provide a toolkit for generating a diverse library of this compound analogues.
N-Centered Analogues: By varying the alkylating and acylating agents in the reactions described in section 5.1.1, a vast number of tertiary amines and amides can be synthesized. Alkylation with functionalized alkyl halides (e.g., containing an ester, nitrile, or aryl group) would yield multifunctional derivatives.
Alkyl Chain Analogues: Functionalization of the decyl chain via oxidation or halogenation/cross-coupling (section 5.2) opens pathways to another class of analogues. For example, oxidation to an amino alcohol, followed by further oxidation of the new alcohol to a ketone, would produce an aminoketone. Cross-coupling reactions can introduce aromatic or heterocyclic rings onto the alkyl chain.
Heteroatom-Containing Derivatives: Beyond the introduction of oxygen (in amine oxides and alcohols) or halogens, other heteroatoms can be incorporated. The formation of the quaternary ammonium salt itself introduces a permanent positive charge. A halogenated derivative could undergo nucleophilic substitution with reagents like sodium thiocyanate (B1210189) or sodium azide (B81097) to introduce sulfur or additional nitrogen atoms, respectively, into the molecule's structure.
Chiral Derivatization and Resolution Techniques
The presence of a chiral center in this compound necessitates methods for the separation of its enantiomers, which is crucial for stereoselective synthesis and pharmacological studies. Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a common approach. wikipedia.org This is typically achieved by reacting the amine with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. wikipedia.org
Common chiral derivatizing agents for amines include chiral acids like tartaric acid or camphorsulfonic acid, which form diastereomeric salts with the amine. wikipedia.org Another widely used class of reagents is chiral acyl chlorides, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), which react with the amine to form diastereomeric amides.
The general procedure for chiral derivatization and resolution of a secondary amine like this compound can be summarized as follows:
Derivatization: The racemic amine is reacted with an enantiomerically pure chiral derivatizing agent.
Separation: The resulting mixture of diastereomers is separated. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for this purpose. nih.gov
Removal of the Chiral Auxiliary: The separated diastereomers are then treated to cleave the chiral auxiliary, yielding the pure enantiomers of the original amine.
The selection of the appropriate chiral derivatizing agent and separation method is critical for achieving high enantiomeric excess.
Table 1: Representative Chiral Derivatizing Agents for Secondary Amines
| Chiral Derivatizing Agent | Type of Derivative Formed | Separation Technique |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Diastereomeric amides | HPLC, NMR spectroscopy |
| (1S)-(+)-10-Camphorsulfonyl chloride | Diastereomeric sulfonamides | Crystallization, HPLC |
| O-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric isoindoles | HPLC with fluorescence detection researchgate.net |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates | HPLC nih.gov |
Preparation of Cyclic and Acyclic Amine Derivatives
The nitrogen atom in this compound can serve as a nucleophile in various reactions to generate a diverse range of both cyclic and acyclic derivatives.
Acyclic Derivatives:
N-alkylation and N-acylation are common methods for the synthesis of acyclic derivatives of secondary amines. acs.org
N-Alkylation: Reaction with alkyl halides can introduce a second alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. However, this reaction can sometimes be difficult to control and may lead to the formation of quaternary ammonium salts. acs.org More controlled methods, such as reductive amination of aldehydes or ketones, are often preferred for the synthesis of unsymmetrical tertiary amines. researchgate.net
N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amide. This reaction is generally high-yielding and is a common method for protecting the amine group or for synthesizing more complex molecules.
Cyclic Derivatives:
Cyclic amines can be synthesized from acyclic secondary amines through intramolecular cyclization reactions. This typically involves reacting the amine with a molecule containing two leaving groups, such as a dihalide. For instance, reaction of a secondary amine with a 1,4-dihalobutane can lead to the formation of a five-membered pyrrolidine (B122466) ring. organic-chemistry.org Microwave-assisted synthesis has been shown to be an efficient method for the cyclocondensation of primary amines with alkyl dihalides to form nitrogen-containing heterocycles. nih.gov The synthesis of cyclic enamines can also be achieved through the reaction of secondary amines with cyclic ketones, often catalyzed by zeolites. researchgate.netyoutube.com
Coordination Chemistry of this compound with Metal Centers
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base and coordinate to metal centers, forming metal complexes. libretexts.orghawaii.edu The steric and electronic properties of the N-methyl and decan-4-yl groups influence the coordination geometry and stability of the resulting complexes.
Ligand Design and Synthesis
In the context of coordination chemistry, this compound can function as a monodentate ligand, binding to a metal center through its nitrogen atom. libretexts.org More complex polydentate ligands can be designed and synthesized by incorporating the this compound moiety into a larger molecular framework that contains additional donor atoms (e.g., other nitrogen, oxygen, or sulfur atoms). The design of such ligands is crucial for controlling the coordination number, geometry, and reactivity of the metal center. mdpi.com For example, attaching two picolyl groups to the nitrogen atom would create a tridentate ligand.
The synthesis of such polydentate ligands often involves standard organic transformations, such as alkylation or amidation reactions, to connect the this compound unit to other coordinating groups.
Characterization of this compound Metal Complexes
Once a metal complex containing this compound as a ligand is synthesized, its structure and properties must be thoroughly characterized. A variety of spectroscopic and analytical techniques are employed for this purpose.
Infrared (IR) Spectroscopy: The coordination of the amine to a metal center can be observed by a shift in the N-H stretching frequency (if present in a related primary or secondary amine ligand) and other vibrations associated with the amine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex and can indicate changes in the electronic environment upon coordination.
UV-Visible Spectroscopy: The electronic transitions within the metal complex, including d-d transitions for transition metals, can be studied to understand the electronic structure and geometry of the coordination sphere. acs.org
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex. union.edu
Table 2: Common Techniques for the Characterization of Metal Complexes with Amine Ligands
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups, information on ligand coordination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the ligand framework in solution. |
| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. union.edu |
| UV-Visible Spectroscopy | Electronic structure and coordination geometry. acs.org |
| Elemental Analysis | Determination of the elemental composition and empirical formula. union.edu |
| Mass Spectrometry | Determination of the molecular weight of the complex. |
Biological Activities and Mechanistic Investigations of N Methyldecan 4 Amine Strictly Non Clinical
In Vitro Studies on Cellular Pathways and Molecular Targets
N-benzyl-N-methyldecan-1-amine (BMDA), also referred to as N-benzyl-N-methyldecan-1-amine (NBNMA), has been the subject of various in vitro investigations to elucidate its effects on cellular processes. nih.govspandidos-publications.com These studies have revealed its capacity to interact with several key cellular pathways.
BMDA and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated significant anti-inflammatory properties in in vitro models. nih.govfrontiersin.org In studies using the human monocyte cell line THP-1, pretreatment with BMDA or DMMA effectively inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) following stimulation with lipopolysaccharide (LPS). nih.govfrontiersin.orgresearchgate.net
The mechanism behind this anti-inflammatory activity involves the downregulation of key signaling cascades. nih.gov Specifically, BMDA has been shown to block the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and MAPKAP kinase (MK)2 inflammatory signaling pathways. nih.govfrontiersin.org Furthermore, it suppresses the NF-κB signaling pathway by inhibiting the phosphorylation of the NF-κB p65 protein, which is crucial for its activation and translocation into the nucleus to promote inflammatory cytokine production. nih.gov These findings indicate that BMDA exerts its anti-inflammatory effects by inactivating the JNK/p38MAPK-MK2 and NF-κB pathways. nih.govfrontiersin.org
| Molecular Target | Observed Effect | Signaling Pathway | Reference |
|---|---|---|---|
| TNF-α Production | Inhibited | General Inflammatory Response | nih.govfrontiersin.org |
| IL-1β Production | Inhibited | General Inflammatory Response | nih.govfrontiersin.org |
| JNK Activation | Blocked | JNK/p38MAPK-MK2 | nih.govfrontiersin.org |
| p38 MAPK Activation | Blocked | JNK/p38MAPK-MK2 | nih.govfrontiersin.org |
| MK2 Activation | Blocked | JNK/p38MAPK-MK2 | nih.gov |
| NF-κB p65 Phosphorylation | Inhibited | NF-κB Signaling | nih.gov |
The compound has been shown to influence cell cycle progression in human cancer cell lines. In U937 human leukemia cells, N-benzyl-N-methyldecan-1-amine induced cell cycle arrest at the G2/M phase. spandidos-publications.comfrontiersin.org This effect is attributed to the modulation of key cell cycle regulatory proteins. spandidos-publications.com Treatment with the compound led to a concentration-dependent reduction in the transcriptional and translational levels of cyclin-dependent kinase 2 (Cdk2) and Cdc2. spandidos-publications.com Conversely, the expression of the Cdk inhibitor p21WAF1/CIP1 was markedly increased. spandidos-publications.com In contrast, a study on HaCaT keratinocytes showed that BMDA treatment could rescue UVB-exposed cells from cell cycle arrest, increasing the proportion of cells in the S phase from 18.3% to 25.8%, a level similar to that of untreated normal cells. nih.govresearchgate.net
| Cell Cycle Phase | Regulatory Protein | Effect on Expression | Reference |
|---|---|---|---|
| G2/M Arrest | Cdk2 | Reduced | spandidos-publications.com |
| Cdc2 | Reduced | spandidos-publications.com | |
| p21WAF1/CIP1 | Increased | spandidos-publications.com |
N-benzyl-N-methyldecan-1-amine has been observed to induce apoptotic cell death in U937 human leukemia cells. spandidos-publications.comresearchgate.net The underlying mechanism involves the activation of both the extrinsic and intrinsic apoptotic pathways. spandidos-publications.com The compound was found to activate caspase-8 and caspase-9, which are the initiator caspases for the extrinsic and intrinsic pathways, respectively. spandidos-publications.com This activation leads to the subsequent activation of the executioner caspase-3 and the degradation of poly(ADP-ribose) polymerase. spandidos-publications.com
The pro-apoptotic effect is also associated with a shift in the balance of Bcl-2 family proteins, demonstrated by an increased ratio of pro-apoptotic Bax and Bad to anti-apoptotic Bcl-2 and Bcl-xL. spandidos-publications.com Furthermore, the compound inhibits members of the inhibitor of apoptosis protein (IAP) family, specifically XIAP and cIAP-1. spandidos-publications.com Mechanistic studies also revealed an enhanced release of cytochrome c from the mitochondria into the cytosol, accompanied by a loss of mitochondrial membrane potential. spandidos-publications.com
| Apoptotic Pathway Component | Observed Effect | Reference |
|---|---|---|
| Caspase-8 | Activated | spandidos-publications.comresearchgate.net |
| Caspase-9 | Activated | spandidos-publications.comresearchgate.net |
| Caspase-3 | Activated | spandidos-publications.com |
| Bax/Bcl-2 and Bad/Bcl-xL Ratio | Increased | spandidos-publications.com |
| XIAP and cIAP-1 | Inhibited | spandidos-publications.com |
| Cytochrome c Release | Enhanced | spandidos-publications.com |
| Mitochondrial Membrane Potential | Loss | spandidos-publications.com |
In addition to its anti-inflammatory activities, BMDA exhibits anti-oxidative properties in cellular models. nih.govfrontiersin.org In studies involving HaCaT keratinocytes, BMDA substantially reduced UVB-induced reactive oxygen species (ROS) levels in a dose-dependent manner. nih.govresearchgate.net The compound also demonstrated protective effects in connective tissues through the upregulation of anti-oxidation proteins. frontiersin.orgresearchgate.net Specifically, it was shown to increase the expression of nuclear factor erythroid-related factor (Nrf)2 and heme oxygenase (HO)1, which are key components of the cellular antioxidant defense system. frontiersin.orgresearchgate.net Allicin, another garlic constituent, is known to decrease LPS-induced oxidative stress through the Nrf2 anti-oxidative signaling pathway. nih.gov
| Cellular Model | Stressor | Observed Anti-oxidative Effect | Reference |
|---|---|---|---|
| HaCaT Keratinocytes | UVB Irradiation | Reduced ROS Levels | nih.govresearchgate.net |
| Connective Tissue Models | Inflammatory Conditions | Increased Nrf2 and HO-1 Expression | frontiersin.orgresearchgate.net |
Enzyme Inhibition and Receptor Binding Studies (in vitro, non-mammalian/non-human derived)
Investigations into the direct enzyme inhibitory activity of BMDA have been conducted. In a study to determine the mechanism of its effect on melanin (B1238610) synthesis, BMDA was tested for its ability to directly inhibit tyrosinase, a key enzyme in melanogenesis. nih.govresearchgate.net The results showed that even at the highest concentration tested (4 µg/mL), BMDA did not affect tyrosinase activity. nih.gov This suggests that BMDA's ability to impede melanin synthesis is likely an indirect effect rather than through direct enzyme inhibition. nih.govresearchgate.net The available research did not provide further data on enzyme inhibition or receptor binding studies in non-mammalian or non-human derived systems for this compound.
Biofilm Inhibition Studies of N-Methyldecan-4-amine and its Derivatives
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These formations are notoriously resistant to conventional antimicrobial agents. Research into N-alkyl amine derivatives and other long-chain amines has revealed their potential to inhibit biofilm formation.
The antimicrobial and antibiofilm efficacy of these compounds is significantly influenced by their molecular structure, particularly the length of the alkyl chain. Studies on quaternary ammonium (B1175870) salts (QASs), which share structural similarities with N-alkyl amines, have demonstrated that an optimal hydrocarbon chain length is crucial for their activity. For instance, QASs derived from myristic acid (C14) and palmitic acid (C16) have shown high antimicrobial and biofilm inhibition activities. nih.gov This suggests that the lipophilic character of the alkyl chain plays a critical role in the interaction with and disruption of bacterial membranes, a key step in preventing biofilm formation. nih.gov
The mechanism of biofilm inhibition by these amine derivatives is believed to involve the disruption of bacterial adhesion to surfaces. nih.gov Their amphipathic nature allows them to interact with the hydrophobic components of bacterial membranes, which can prevent the initial attachment of bacteria, a critical step in biofilm development. nih.gov
Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has identified specific derivatives with notable biofilm inhibitory action against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov This highlights the potential for developing a broad range of biofilm-inhibiting compounds based on the N-alkyl amine scaffold.
Interactive Table: Biofilm Inhibition Activity of Selected Amine Derivatives
| Compound Class | Target Organism | Key Findings |
|---|---|---|
| Quaternary Ammonium Salts (C12-C18) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Derivatives of myristic (C14) and palmitic (C16) acids showed the highest activity. nih.gov |
| N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides | Escherichia coli, Bacillus subtilis | Specific derivatives demonstrated suitable inhibitory action against biofilms. nih.gov |
Antifouling Investigations of this compound-Containing Compounds
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. Alkylamine derivatives have been investigated as environmentally friendly alternatives to toxic, metal-based antifouling agents. google.com These compounds can be incorporated into marine coatings to prevent the settlement of fouling organisms. google.com
The antifouling properties of alkylamines are also linked to their chemical structure. The balance between hydrophobicity and a cationic charge is a determining factor in their effectiveness against a broad spectrum of fouling organisms. nih.gov For example, the lipophilicity of a compound can influence its ability to interact with the cell membranes of marine organisms. nih.gov
Studies have shown that the type of amine plays a role in its antifouling specificity. For instance, secondary amines have been reported to be more effective against macrofouling organisms like barnacles, while primary amines may be more effective against algae. researchgate.net Long-chain aliphatic tertiary amines have also demonstrated activity against microalgae and crustacean larvae. researchgate.net
The development of coatings containing N-substituted morpholine (B109124) structures has been explored for antifouling and fouling-release applications. These coatings create an amphiphilic surface that can deter the settlement of marine organisms.
Interactive Table: Antifouling Activity of Structurally Related Amine Compounds
| Compound Type | Target Organism(s) | Key Findings |
|---|---|---|
| Alkylamine derivatives | General aquatic organisms | Can be used in copper- and tin-free antifouling paints. google.com |
| Secondary amines | Barnacles | Reported to be more effective against macrofouling organisms. researchgate.net |
| Primary amines | Algae | Reported to be more effective against algae. researchgate.net |
| Long-chain aliphatic tertiary amines | Amphora coffeaeformis, Dunaliella parva, Artemia salina | Active against microalgae and toxic to crustacean larvae. researchgate.net |
Potential Applications of N Methyldecan 4 Amine Non Clinical, Non Therapeutic
N-Methyldecan-4-amine as a Catalyst or Co-catalyst in Organic Reactions
Amines are well-established as catalysts in a multitude of organic reactions, often functioning as Brønsted or Lewis bases, or as nucleophilic catalysts. Their efficacy is dictated by their structure, including steric hindrance around the nitrogen atom and the electronic effects of their substituents. For a secondary amine like this compound, the nitrogen atom possesses a lone pair of electrons, making it a potential base and nucleophile.
Role in Asymmetric Synthesis
Chiral amines are crucial in asymmetric synthesis, serving as organocatalysts to produce enantiomerically enriched products. francis-press.comnih.gov These catalysts can activate substrates through the formation of chiral enamines or iminium ions. nih.govmdpi.com While there is extensive research on various chiral secondary amines in asymmetric catalysis, specific studies detailing the synthesis of a chiral version of this compound and its application as an organocatalyst in asymmetric synthesis are not prominent in the reviewed literature. The potential effectiveness of this specific molecule would depend on the successful introduction of chirality and the steric and electronic profile it would present in a catalytic cycle.
Applications in Polymerization Reactions
Amines can act as initiators or catalysts in certain types of polymerization reactions, such as the ring-opening polymerization of epoxides or the synthesis of polyurethanes. They can also be used as chain transfer agents in radical polymerizations. However, research articles specifically investigating the role of this compound in initiating or catalyzing polymerization reactions are not readily found. The long decyl chain could potentially influence solubility and the morphology of the resulting polymer, but experimental data is lacking.
This compound in Materials Science and Polymer Chemistry
The functional groups present in this compound, namely the secondary amine and the long alkyl chain, suggest theoretical utility in materials science.
As a Monomer or Cross-linking Agent
Primary and secondary amines are common reactants in the synthesis of various polymers, including polyamides, polyimides, and epoxy resins. The secondary amine in this compound could potentially react with difunctional electrophiles, such as diacyl chlorides or diepoxides, to be incorporated into a polymer backbone or to act as a cross-linking agent. nih.gov The decyl group would be expected to impart flexibility and hydrophobicity to the resulting polymer. However, specific examples of polymers synthesized using this compound as a monomer or cross-linker are not documented in the available literature.
Surface Modification and Coating Applications
Amines are frequently used to modify the surfaces of various materials to alter properties such as adhesion, wettability, and biocompatibility. researchgate.netmdpi.com The amine group can form covalent or non-covalent bonds with a range of substrates, while the decyl chain could create a hydrophobic surface layer. Such coatings could be relevant for applications requiring water repellency or lubricity. Despite the general use of long-chain amines in surface modification, specific studies detailing the use of this compound for these purposes have not been identified.
This compound in Analytical Chemistry
In analytical chemistry, amines can be used as derivatizing agents to improve the detection of certain analytes in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). They can also serve as components of ion-selective electrodes or as pH indicators. There is no specific mention in the scientific literature of this compound being utilized in any of these analytical applications.
This compound in Environmental Technology
The application of chemical compounds in environmental technology is a significant area of research, focusing on challenges such as carbon capture and water purification.
Amine-based solvents are a cornerstone of industrial CO2 capture technologies, where they are used to scrub CO2 from flue gases. mdpi.commdpi.com The reactivity of the amine with CO2 allows for its selective removal. google.com Extensive research has been conducted on various amines, including primary, secondary, and tertiary amines, to optimize the efficiency and cost-effectiveness of this process. osti.gov
Despite the broad interest in amines for carbon capture, there is no specific mention in the reviewed literature of this compound being investigated or used for CO2 capture and separation processes. Research in this area has predominantly focused on other amine structures. uq.edu.au
Table 3: Studies on this compound for CO2 Capture
| Research Group/Publication | Process Type | Key Findings |
|---|
Amines can be employed in water treatment processes for various purposes, such as corrosion inhibition and as flocculants. Their chemical properties allow them to interact with metal surfaces and suspended particles.
A review of the available literature on water treatment technologies does not yield any specific applications or studies involving this compound. The focus of research in this field has been on other types of amine compounds.
Table 4: this compound in Water Treatment Applications
| Application | Mechanism of Action | Relevant Research |
|---|
This compound in Agricultural Chemistry (e.g., as a pesticide adjuvant or inert ingredient, excluding toxicological profiles)
In agricultural chemistry, adjuvants are added to pesticide formulations to enhance their effectiveness. wisc.edu Inert ingredients are other components of the formulation that are not the active pesticide. wur.nl Amines can be used in these roles to improve properties such as spreading, sticking, or penetration of the active ingredient.
There is no information available in the scientific or agricultural literature to suggest that this compound is used as a pesticide adjuvant or as an inert ingredient in pesticide formulations. The development and use of such chemicals are typically documented, but no such documentation was found for this specific compound.
Table 5: Use of this compound in Agricultural Formulations
| Formulation Type | Function | Documented Use |
|---|
Environmental Fate and Degradation of N Methyldecan 4 Amine
Biodegradation Pathways and Kinetics of N-Methyldecan-4-amine
Biodegradation is a primary mechanism for the removal of organic compounds from the environment. This process is mediated by microorganisms that utilize the chemical as a source of carbon and energy.
The microbial degradation of this compound in soil and aquatic ecosystems is anticipated to be carried out by a diverse range of bacteria and fungi. nih.govresearchgate.net The rate and extent of this degradation are influenced by several environmental factors, including temperature, pH, oxygen availability, and the concentration of the compound. researchgate.netmdpi.com In general, aerobic conditions are more favorable for the rapid biodegradation of aliphatic amines. nih.gov
Microorganisms capable of degrading alkanes and amines are widespread in both pristine and polluted environments. nih.gov The degradation process for this compound would likely be initiated by enzymatic attack on either the N-methyl group or the decyl chain. The long alkyl chain suggests that bacteria possessing alkane monooxygenase enzymes could play a significant role in its breakdown. nih.gov The half-life of amines in water can range from days to weeks, suggesting that this compound would not be highly persistent under favorable conditions. unit.no
Table 1: Factors Influencing Microbial Degradation of this compound
| Factor | Influence on Degradation |
|---|---|
| Temperature | Optimal temperatures enhance microbial activity and degradation rates. |
| pH | Affects microbial enzyme activity and the speciation of the amine. |
| Oxygen | Aerobic conditions generally favor faster degradation of aliphatic amines. |
| Nutrient Availability | Presence of other nutrients (e.g., nitrogen, phosphorus) supports microbial growth. |
| Microbial Population | Acclimated microbial communities can lead to enhanced degradation rates. nih.gov |
While specific studies identifying the biodegradation metabolites of this compound are not available, a plausible degradation pathway can be proposed based on known microbial metabolic processes for similar compounds. The initial steps are likely to involve N-dealkylation and oxidation of the alkyl chain.
A probable metabolic pathway would involve the following steps:
N-demethylation: The removal of the methyl group to form decan-4-amine.
Oxidation of the decyl chain: Subsequent oxidation of the alkyl chain could proceed through various mechanisms, such as omega-oxidation followed by beta-oxidation, leading to the formation of shorter-chain carboxylic acids.
Deamination: The removal of the amino group, releasing ammonia and forming an alcohol or ketone intermediate, which would then be further metabolized.
Potential intermediate metabolites could include decan-4-one, decan-4-ol, and various fatty acids. Ultimately, complete mineralization would result in the formation of carbon dioxide, water, and inorganic nitrogen. The identification of such metabolites in laboratory or field studies would require analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
Adsorption and Desorption Behavior of this compound in Environmental Matrices
The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. As an amine, its charge state is pH-dependent. In acidic to neutral environments, the amine group will be protonated, forming a cation.
This cationic form will readily adsorb to negatively charged surfaces in the environment, such as clay minerals and soil organic matter, through cation exchange mechanisms. nih.govresearchgate.net The long alkyl chain also imparts a degree of hydrophobicity, which can lead to partitioning into organic matter. nih.gov
The adsorption of this compound is expected to be stronger in soils with higher clay and organic matter content. nih.govmdpi.com This adsorption reduces its concentration in the aqueous phase, thereby decreasing its mobility and potential for leaching into groundwater. nih.gov However, strong adsorption can also increase its persistence by making it less available for microbial degradation. nih.gov Desorption can occur if the chemical equilibrium is shifted, for instance, by changes in pH or the introduction of other cations that can displace the adsorbed amine.
Table 2: Expected Adsorption Behavior of this compound in Different Soil Types
| Soil Component | Expected Adsorption | Primary Mechanism |
|---|---|---|
| Clay Minerals | High | Cation Exchange |
| Organic Matter | High | Cation Exchange, Hydrophobic Partitioning |
| Sand | Low | Limited surface area and charge |
Environmental Transport and Distribution Modeling of this compound
Multimedia fate and transport models are computational tools used to predict the distribution of a chemical in the environment. nih.govepa.gov These models use the physicochemical properties of a compound, such as its water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, organic carbon-water partition coefficient), along with environmental parameters to estimate its movement between air, water, soil, and sediment. nih.govepa.gov
For this compound, a key input for such models would be its tendency to partition between different environmental compartments. Due to its expected strong adsorption to soil and sediment, it is likely to be less mobile in the environment. itrcweb.org Its relatively low vapor pressure suggests that volatilization from water or soil surfaces would be a minor transport pathway. The primary transport mechanism in aquatic systems would likely be associated with suspended particulate matter. nih.gov While specific models for this compound are not available, general models for organic contaminants can be used to estimate its environmental distribution once its key physicochemical properties are determined. rsc.orgmdpi.comitrcweb.org
Ecotoxicological Assessment of this compound on Model Organisms
The ecotoxicological effects of this compound on non-human/mammalian organisms are important for assessing its potential environmental risk. While direct toxicity data for this specific compound are lacking, information on other amines can provide an indication of its potential impact on aquatic life. unit.no Amines can exert toxicity through various mechanisms, including narcosis and disruption of cell membranes.
Studies on other amines have shown a range of toxicities to aquatic organisms. The toxicity of amines can be influenced by factors such as pH, which affects their speciation and bioavailability.
Table 3: Acute Toxicity of Selected Amines to Aquatic Organisms (Data for illustrative purposes)
| Amine Compound | Organism | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Monoethanolamine (MEA) | Vibrio fischeri (bacterium) | LC50 | 6 | unit.no |
| Piperazine (PIPA) | Daphnia magna (invertebrate) | LC50 | 10 - 250 | unit.no |
LC50: The concentration of a substance that is lethal to 50% of the test organisms.
Given its chemical structure, this compound may exhibit moderate to high toxicity to aquatic organisms. nih.govmdpi.com The long alkyl chain could enhance its ability to partition into biological membranes, potentially increasing its toxicity compared to shorter-chain amines. A comprehensive ecotoxicological assessment would require standardized tests on representative aquatic species, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish. researchgate.net
Future Research Directions and Unexplored Avenues for N Methyldecan 4 Amine
Exploration of Novel Synthetic Methodologies
The efficient and selective synthesis of N-Methyldecan-4-amine is a foundational area for future research. While classical methods like reductive amination and N-alkylation are applicable, exploring novel synthetic routes could offer significant advantages in terms of yield, selectivity, and sustainability. acs.orgslideshare.netresearchgate.net
Future research should focus on:
Catalytic Systems: The development of novel catalysts, including those based on earth-abundant metals, could lead to more efficient and environmentally friendly synthetic processes. europa.eu Investigating biocatalysis, using enzymes to construct the amine, presents an opportunity for highly selective and sustainable production.
Green Chemistry Approaches: The use of renewable starting materials and greener solvents is a critical consideration. rsc.org Research into synthesizing this compound from biomass-derived precursors would align with the principles of a circular economy. europa.eursc.org Methodologies that minimize waste generation, such as "hydrogen borrowing" techniques, are also promising avenues. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and consistent production.
| Synthetic Method | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher yields, improved selectivity, use of earth-abundant metals. | Development of novel metal-based and enzymatic catalysts. |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Synthesis from biomass, utilization of green solvents. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of a continuous flow synthesis process. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of advanced spectroscopic techniques for real-time, in-situ monitoring. spectroscopyonline.commt.com This allows for precise control over reaction parameters and optimization of synthetic protocols.
Future research directions include:
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the formation of intermediates and the final product in real-time. researchgate.netmt.com This data is invaluable for understanding reaction kinetics and identifying potential side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses.
Mass Spectrometry: Real-time mass spectrometry techniques can offer insights into the molecular weight and fragmentation patterns of species present in the reaction mixture, aiding in the identification of transient intermediates.
| Spectroscopic Technique | Information Gained | Application in this compound Synthesis |
| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Kinetic modeling and reaction optimization. |
| In-Situ NMR | Detailed structural information of all species in the reaction. | Mechanistic elucidation and intermediate identification. |
| Real-Time Mass Spectrometry | Molecular weight and fragmentation data. | Identification of transient species and reaction byproducts. |
Development of Predictive Computational Models for Complex Interactions
Computational chemistry offers powerful tools to predict the behavior of this compound and its interactions with other molecules, guiding experimental work and accelerating the discovery of new applications.
Key areas for computational research include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. acs.orgresearchgate.net These calculations can also be used to predict reaction pathways and activation energies for its synthesis. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or at interfaces. This is crucial for understanding its properties as a surfactant or a component in self-assembled materials.
Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict physical and chemical properties of this compound and related compounds based on their molecular structure. nih.govacs.org This can aid in the design of new molecules with tailored properties.
| Computational Method | Predicted Properties | Relevance to this compound |
| Quantum Chemistry (DFT) | Reactivity, spectroscopic signatures, reaction mechanisms. | Guiding synthetic efforts and interpreting experimental data. |
| Molecular Dynamics (MD) | Behavior in solution, interfacial properties, self-assembly. | Predicting performance in material and surfactant applications. |
| QSPR Modeling | Physical and chemical properties based on structure. | Designing new long-chain amines with specific functionalities. |
Design and Synthesis of Functional this compound-Based Materials
The long aliphatic chain and the secondary amine group of this compound make it an interesting building block for the creation of functional materials with tailored properties.
Future research in this area could explore:
Self-Assembled Monolayers (SAMs): The amine headgroup can anchor the molecule to various surfaces, while the long decyl chain can form ordered monolayers. These SAMs could be used to modify surface properties, such as wettability and adhesion.
Nanoparticle Functionalization: this compound could be used as a capping agent to stabilize and functionalize nanoparticles, imparting hydrophobicity and enabling their dispersion in nonpolar solvents. uni-tuebingen.de
Polymer Chemistry: The secondary amine functionality allows for its incorporation into polymer backbones or as a pendant group, potentially leading to new polymers with interesting thermal, mechanical, or chemical properties. Research into the aminolysis of polyesters using long-chain amines could also be a fruitful area. nih.gov
Sustainable and Circular Economy Considerations for this compound Lifecycle
A holistic approach to the research and development of this compound requires a thorough consideration of its entire lifecycle, from production to end-of-life.
Key aspects to investigate include:
Renewable Feedstocks: As mentioned in the synthesis section, developing routes from biomass is a primary goal for sustainability. europa.eursc.org
Biodegradability: Assessing the biodegradability of this compound is crucial to understand its environmental fate and impact.
Recycling and Upcycling: Investigating methods to recover and reuse or upcycle this compound from waste streams could contribute to a more circular chemical economy. The broader context of a circular economy for ammonia and its derivatives is an active area of research. patsnap.com
| Lifecycle Stage | Research Focus | Desired Outcome |
| Production | Synthesis from renewable feedstocks. | Reduced reliance on fossil fuels. |
| Use Phase | Development of durable and efficient applications. | Maximized performance and lifespan. |
| End-of-Life | Assessment of biodegradability and development of recycling methods. | Minimized environmental impact and waste generation. |
Q & A
Q. What are the established synthesis methods for N-Methyldecan-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis routes include:
- Reductive Amination : Utilize nitrogen-doped graphene-activated Co₃O₄ catalysts for efficient amine synthesis under hydrogen pressure (30–50 bar) at 80–100°C .
- N-Methylation with CO₂ : Metal-organic frameworks (MOFs) catalyze N-methylation using CO₂ and phenylsilane at ambient temperatures, achieving >85% yield .
- Direct Methylation : Methanol as a methyl donor in the presence of Pd/C or Ru-based catalysts, requiring temperatures of 120–150°C .
Yield optimization depends on catalyst loading, solvent choice (e.g., DMF vs. THF), and reaction time. For example, prolonged heating (>24 hrs) may degrade sensitive intermediates.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H314/H335 hazards) .
- Ventilation : Use fume hoods for volatile reactions; monitor airborne concentrations with real-time sensors.
- Waste Disposal : Segregate waste into halogenated solvent containers and neutralize acidic byproducts (e.g., HCl from dimethylamine salts) before disposal .
Q. How is this compound characterized analytically?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methylene groups; δ 2.2–2.4 ppm for N-CH₃) and ¹³C NMR to confirm branching and methyl positioning .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion [M+H]⁺ at m/z 186.2222 (theoretical) .
Advanced Research Questions
Q. How can catalytic mechanisms in this compound synthesis be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl intermediate reduction (e.g., C=O at 1700 cm⁻¹ disappearance) .
- Isotopic Labeling : Use deuterated methanol (CD₃OD) to trace methyl group transfer via GC-MS fragmentation patterns .
- Catalyst Characterization : X-ray photoelectron spectroscopy (XPS) to confirm Co₃O₄ catalyst oxidation states pre/post-reaction .
Q. How to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Compare enzyme inhibition (e.g., acetylcholinesterase) across studies using identical substrate concentrations (e.g., 0.1–1.0 mM ATP) and buffer conditions (pH 7.4 vs. 8.0) .
- Meta-Analysis : Apply Cochrane systematic review principles to evaluate bias in experimental design (e.g., blinding, sample size) .
- Structural-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to identify binding pose variations in derivatives with conflicting activity .
Q. What computational strategies predict this compound interactions with lipid bilayers?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate free energy of insertion (ΔG) using GROMACS with CHARMM36 force fields. Focus on amine group orientation relative to phospholipid headgroups .
- QM/MM Hybrid Models : Calculate partial charges at the B3LYP/6-31G* level to refine electrostatic interactions in membrane permeability studies .
Q. How to address reproducibility challenges in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate consistency during kilo-lab scaling .
- DoE Optimization : Use a 3-factor (temperature, catalyst loading, stirring rate) Box-Behnken design to identify critical parameters affecting yield .
- Batch Record Auditing : Cross-validate raw data (e.g., HPLC chromatograms, NMR spectra) against published procedures to isolate procedural deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
